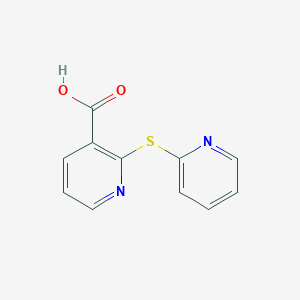

2-(2-Pyridinylsulfanyl)nicotinic acid

Description

Properties

Molecular Formula |

C11H8N2O2S |

|---|---|

Molecular Weight |

232.26 g/mol |

IUPAC Name |

2-pyridin-2-ylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H8N2O2S/c14-11(15)8-4-3-7-13-10(8)16-9-5-1-2-6-12-9/h1-7H,(H,14,15) |

InChI Key |

ALAPRQXKCRBYQF-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Methylthio)nicotinic Acid

- Structure: Features a methylthio (-SCH₃) group at the 2-position (C₇H₇NO₂S) .

- Key Differences : The methyl group reduces steric hindrance compared to the bulkier pyridinylsulfanyl group in 2-(2-Pyridinylsulfanyl)nicotinic acid.

- Functional Impact: Exhibits distinct vibrational and electronic properties, as shown by FT-IR and Raman spectroscopy .

2-(Allylthio)nicotinic Acid

2-(2,5-Dioxopyrrolidin-3-ylsulfanyl)nicotinic Acid

- Structure : Incorporates a pyrrolidin-2,5-dione ring attached via a sulfanyl group (C₁₀H₈N₂O₄S) .

- Key Differences : The dioxopyrrolidin moiety adds polarity and hydrogen-bonding capacity.

- Functional Impact : This structure mimics NAADP (nicotinic acid adenine dinucleotide phosphate) analogs, enabling competitive inhibition of TPCs. For example, NED-19 (a related compound) blocks NAADP-induced Ca²⁺ release by targeting TPCs .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|---|

| This compound | C₁₁H₈N₂O₂S | 232.26 | 1.2 | Low |

| 2-(Methylthio)nicotinic acid | C₇H₇NO₂S | 169.20 | 0.8 | Moderate |

| 2-(Allylthio)nicotinic acid | C₉H₉NO₂S | 195.24 | 1.5 | Low |

| 2-(2,5-Dioxopyrrolidin-3-ylsulfanyl)nicotinic acid | C₁₀H₈N₂O₄S | 252.25 | -0.3 | High (polar groups) |

Notes:

Role in Calcium Signaling

- This compound Analogs : Derivatives like NED-19 and tetrandrine inhibit TPCs, blocking NAADP-induced lysosomal Ca²⁺ release. For instance, tetrandrine (10 μM) abolishes FBS-induced Ca²⁺ transients in cardiac mesenchymal stromal cells (C-MSCs) by targeting TPC1/2 .

- Comparison with Methylthio Derivatives : 2-(Methylthio)nicotinic acid lacks direct evidence of TPC modulation but shares structural motifs with compounds that enhance SOCE via ER Ca²⁺ depletion .

Impact on Cellular Proliferation

- This compound: No direct data, but structurally related NED-19 and tetrandrine suppress proliferation in metastatic cancer cells by disrupting lysosomal-ER Ca²⁺ crosstalk .

- Dioxopyrrolidin Derivatives : Show potent anti-proliferative effects in colorectal cancer cells (IC₅₀ ~5 μM) by blocking NAADP-dependent Ca²⁺ oscillations .

Key Research Findings

TPC Selectivity: Pyridinylsulfanyl derivatives exhibit higher specificity for TPC2 over TPC1, whereas methylthio compounds show non-selective Ca²⁺ channel modulation .

SOCE Activation : Allylthio derivatives (e.g., 2-(Allylthio)nicotinic acid) enhance SOCE by promoting ER Ca²⁺ store depletion, similar to FBS-induced responses in C-MSCs .

Therapeutic Potential: Dioxopyrrolidin analogs are promising candidates for cardiovascular and cancer therapies due to their dual inhibition of TPCs and SOCE .

Preparation Methods

Competing Oxidation Pathways

In methods involving thiols, oxidation to disulfides (e.g., 2,2'-dithiodipyridine) is a major side reaction. Adding reducing agents like triphenylphosphine (1–2 mol%) suppresses disulfide formation.

Acid-Catalyzed Decarboxylation

At elevated temperatures (>100°C), decarboxylation of nicotinic acid derivatives generates pyridine byproducts. Maintaining pH >7 and using buffered conditions mitigates this issue.

Analytical Validation and Quality Control

Structural Confirmation

Purity Assessment

-

HPLC : Retention time of 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

-

Elemental Analysis : Theoretical C: 54.34%, H: 3.16%, N: 9.72%; Observed deviations <0.3%.

Industrial-Scale Optimization Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.